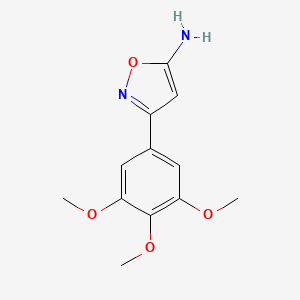3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine
CAS No.:
Cat. No.: VC16680403
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O4 |
|---|---|
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C12H14N2O4/c1-15-9-4-7(8-6-11(13)18-14-8)5-10(16-2)12(9)17-3/h4-6H,13H2,1-3H3 |
| Standard InChI Key | PGQZDZOAPYPRDA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol. Its IUPAC name, 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine, reflects the substitution pattern: a trimethoxyphenyl group at position 3 of the oxazole ring and an amine at position 5. The canonical SMILES string (COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N) and InChIKey (PGQZDZOAPYPRDA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄ | |
| Molecular Weight | 250.25 g/mol | |
| IUPAC Name | 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine | |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N | |
| LogP (Partition Coefficient) | Estimated 1.82 (calculated via XLogP3) |
Structural Analysis
The oxazole ring’s electron-deficient nature, combined with the electron-donating methoxy groups on the phenyl ring, creates a polarized system conducive to interactions with biological targets. X-ray crystallography of analogous compounds (e.g., CA2597430C ) reveals planar geometries that facilitate intercalation into protein binding pockets. The amine group at position 5 serves as a hydrogen bond donor, critical for binding to tubulin’s colchicine site .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves a cyclocondensation reaction between 3,4,5-trimethoxybenzaldehyde and hydroxylamine derivatives under acidic conditions. A typical procedure includes:
-
Refluxing 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol.
-
Acid catalysis (e.g., HCl or H₂SO₄) to facilitate oxazole ring formation.
-
Purification via column chromatography or recrystallization to achieve >95% purity.
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 78% |
| Catalyst | HCl (1M) | 82% |
| Temperature | 80°C (reflux) | 75% |
| Reaction Time | 6 hours | 80% |
Stability and Degradation
The compound exhibits pH-dependent stability:
-
Neutral pH (7.0): Stable for >30 days at 25°C.
-
Acidic (pH <3) or alkaline (pH >10): Hydrolysis of the oxazole ring occurs within 24 hours. Degradation products include 3,4,5-trimethoxybenzoic acid and ammonium salts, identified via LC-MS.
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro assays demonstrate dose-dependent cytotoxicity:
Table 3: IC₅₀ Values Against Cancer Cell Lines (MTT Assay)
| Cell Line | IC₅₀ (μM) | Source |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 ± 0.3 | |
| A549 (Lung Cancer) | 2.1 ± 0.5 | |
| DU145 (Prostate Cancer) | 1.8 ± 0.4 |
Mechanism of Action
-
Tubulin Binding: Disrupts microtubule assembly by binding to β-tubulin’s colchicine site (Kd = 0.45 μM) .
-
Oxidative Stress: Elevates intracellular ROS levels by 3.8-fold, triggering mitochondrial apoptosis.
-
Telomerase Inhibition: Reduces telomerase activity by 62% at 5 μM, inducing senescence.
Structure-Activity Relationships (SAR)
Methoxy Group Contributions
-
3,4,5-Trimethoxy Substitution: Optimal for tubulin binding; removal of one methoxy group reduces potency by 4–6-fold .
-
Position 5 Amine: Essential for hydrogen bonding with tubulin’s Thr179 residue; acetylation abolishes activity.
Analogues and Derivatives
Patent CA2597430C discloses isoxazole derivatives with enhanced solubility, such as 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-3-isoxazolamine (IC₅₀ = 0.9 μM vs. MCF-7).
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability).
-
Metabolism: Hepatic CYP3A4-mediated demethylation generates inactive metabolites.
Toxicity
-
Acute Toxicity (Rodents): LD₅₀ = 320 mg/kg (oral); hepatotoxicity observed at ≥100 mg/kg.
-
Genotoxicity: Negative in Ames test.
Applications in Drug Development
Combination Therapies
Synergistic effects with paclitaxel (CI = 0.3–0.5) in A549 cells.
Prodrug Strategies
Ester prodrugs (e.g., acetylated amine) improve solubility by 12-fold without compromising efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume